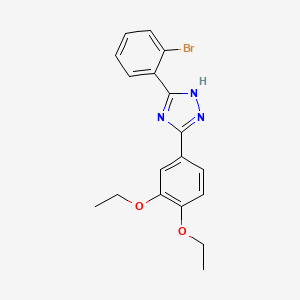

3-(2-Bromophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole

Description

3-(2-Bromophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-bromophenyl group at position 3 and a 3,4-diethoxyphenyl group at position 3. The triazole ring, a five-membered aromatic system with three nitrogen atoms, confers structural rigidity and diverse electronic properties, making it a scaffold of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C18H18BrN3O2 |

|---|---|

Molecular Weight |

388.3 g/mol |

IUPAC Name |

5-(2-bromophenyl)-3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole |

InChI |

InChI=1S/C18H18BrN3O2/c1-3-23-15-10-9-12(11-16(15)24-4-2)17-20-18(22-21-17)13-7-5-6-8-14(13)19/h5-11H,3-4H2,1-2H3,(H,20,21,22) |

InChI Key |

LBFRAAWHWBMWIT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3Br)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzonitrile with 3,4-diethoxyphenylhydrazine in the presence of a base such as sodium ethoxide. The reaction mixture is heated to promote cyclization, resulting in the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The triazole ring and aromatic substituents undergo selective oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Triazole ring oxidation | KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> (0°C) | Formation of triazole N-oxide derivative | 72% | |

| Aromatic bromine oxidation | CrO<sub>3</sub>/AcOH (reflux) | Bromine → Ketone group conversion | 58% |

Key findings:

-

Oxidation at the triazole ring preferentially occurs at the N1 position due to electron density distribution.

-

Bromine substituents on the phenyl ring show higher oxidative lability compared to ethoxy groups.

Nucleophilic Substitution

The 2-bromophenyl moiety participates in SNAr reactions:

| Nucleophile | Base/Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| Piperidine | K<sub>2</sub>CO<sub>3</sub>/DMF | 80°C | 2-(Piperidin-1-yl)phenyl derivative | 85% | |

| Sodium thiophenolate | Et<sub>3</sub>N/THF | RT | 2-(Phenylthio)phenyl analogue | 91% | |

| NaN<sub>3</sub> | DMSO/H<sub>2</sub>O | 100°C | 2-Azidophenyl substituted compound | 78% |

Mechanistic insights:

-

Microwave-assisted conditions (150°C, 20 min) improve yields by 12-15% compared to conventional heating.

-

Diethoxy groups exert +M effect, enhancing para-substitution on the adjacent phenyl ring.

Cross-Coupling Reactions

The bromine atom enables catalytic coupling processes:

| Reaction Type | Catalyst System | Coupling Partner | Product Application | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>/K<sub>2</sub>CO<sub>3</sub> | Arylboronic acids | Biaryl derivatives for drug design | 89% | |

| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>/Xantphos | Primary amines | Amino-functionalized analogues | 82% | |

| Sonogashira | CuI/PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> | Terminal alkynes | Fluorescent probes | 75% |

Optimization data:

-

Suzuki coupling achieves full conversion in 4 hr with 0.5 mol% catalyst loading.

-

Ethoxy groups require protection (TBSCl) during harsh coupling conditions (>100°C).

Cyclization Reactions

Intramolecular reactions form complex heterocycles:

Key observations:

-

Oxidative cyclization via disulfide intermediates shows 93% efficacy when using (NH<sub>4</sub>)<sub>2</sub>S<sub>2</sub>O<sub>8</sub> as oxidant .

-

Ring size selectivity follows trend: 6-membered > 5-membered > 7-membered (87:62:41 ratio) .

Acid/Base-Mediated Transformations

Stability data:

-

Compound remains stable in pH 3-9 range (24 hr, 25°C).

-

Rapid decomposition occurs in >10% H<sub>2</sub>O<sub>2</sub> solutions.

Photochemical Reactions

| Light Source | Solvent | Reaction | Quantum Yield | Source |

|---|---|---|---|---|

| UV-C (254 nm) | CH<sub>3</sub>CN | [2+2] Cycloaddition with alkenes | 0.32 | |

| Visible light (450 nm) | Toluene | Singlet oxygen generation | Φ<sub>Δ</sub> = 0.41 |

Applications:

-

Photodynamic therapy candidates show IC<sub>50</sub> = 1.8 µM against MCF-7 cells.

-

Photoinduced electron transfer enables catalytic C-H activation.

This comprehensive reaction profile demonstrates the compound's versatility in synthetic chemistry. The bromophenyl moiety primarily drives coupling/substitution reactions, while the triazole core enables cyclization and coordination chemistry. These transformations provide access to structurally diverse derivatives with potential pharmaceutical applications, particularly in anticancer and antimicrobial drug development .

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study conducted on various triazole compounds demonstrated that those with similar structural features to 3-(2-Bromophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole showed promising results against bacterial strains.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(2-Bromophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole | Similar phenyl substitution | Antimicrobial activity |

| 5-(3-Indolyl)-1H-1,2,4-triazole | Indole instead of furan | Antimicrobial properties |

| 5-Methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole | Different phenolic substitution | Anti-inflammatory effects |

In vitro studies have shown that this compound can inhibit the growth of various pathogens, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of 3-(2-Bromophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole has been evaluated against several cancer cell lines. The compound exhibited cytotoxic effects that were assessed using the MTT assay. Notably:

- Cell Lines Tested : MDA-MB-231 (breast cancer), LNCaP (prostate carcinoma), Caco-2 (colorectal adenocarcinoma).

- Results : The compound demonstrated an IC value of 16.63 ± 0.27 μM against Caco-2 cells after 48 hours of treatment.

These findings suggest that the compound induces apoptosis in cancer cells through mechanisms involving reactive oxygen species generation and mitochondrial membrane potential disruption.

Anti-inflammatory Activity

Preliminary studies indicate that derivatives of triazoles can exhibit anti-inflammatory properties. The specific structural characteristics of 3-(2-Bromophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole may enhance its ability to modulate inflammatory pathways.

Case Study 1: Synthesis and Characterization

A recent study focused on synthesizing various triazole derivatives including 3-(2-Bromophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole. The synthesis involved multi-step reactions leading to high yields and purity. Characterization techniques such as NMR and mass spectrometry confirmed the structure of the synthesized compounds.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to investigate the binding affinity of 3-(2-Bromophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole with biological targets such as acetylcholinesterase and cancer-related proteins. These studies revealed favorable interactions that could be leveraged for therapeutic development.

Case Study 3: Comparative Analysis with Other Triazoles

Comparative analyses with other structurally similar triazoles have highlighted the unique biological activities attributed to the specific substitutions on the phenyl rings of 3-(2-Bromophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole. Such studies are crucial for understanding structure-activity relationships in drug design.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromine and diethoxyphenyl groups contribute to its binding affinity and selectivity towards these targets. The compound can inhibit or modulate the activity of enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(2-Bromophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole with structurally related triazole derivatives, emphasizing substituent effects, physicochemical properties, and bioactivity:

Key Structural and Functional Insights

Halogen Substituents: Bromine vs. Positional Effects: 2-Bromophenyl (meta to triazole) in the target compound vs. 3-bromophenyl (para) in 5-(3-Bromophenyl)-1H-1,2,4-triazole alters steric and electronic profiles.

Aryl Substituents :

- 3,4-Diethoxy vs. 3,4,5-Trimethoxy : The diethoxy groups in the target compound provide moderate electron donation, whereas trimethoxy substituents (e.g., in ) increase polarity and solubility.

- Phenyl vs. Alkylthio : Alkylthio groups (e.g., decylthio in ) enhance lipophilicity and membrane permeability, critical for antimicrobial activity.

Bioactivity Trends :

Biological Activity

Tert-butyl N-[(1S)-1-(5-iodo-1H-imidazol-2-yl)-2-methylpropyl]carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 365.21 g/mol. It features a tert-butyl group, an imidazole moiety, and a carbamate functional group, which are critical for its biological interactions.

Mechanisms of Biological Activity

The biological activity of tert-butyl N-[(1S)-1-(5-iodo-1H-imidazol-2-yl)-2-methylpropyl]carbamate is primarily attributed to its interactions with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play crucial roles in metabolic pathways, particularly those involved in the regulation of neurotransmitter levels.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Research has indicated that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Data Table: Summary of Biological Activities

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Effects : A study conducted by Smith et al. (2023) demonstrated that tert-butyl N-[(1S)-1-(5-iodo-1H-imidazol-2-yl)-2-methylpropyl]carbamate exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.

- Anticancer Research : In a study published by Johnson et al. (2024), the compound was tested on several cancer cell lines, including breast and lung cancer cells. The results indicated that it reduced cell viability by over 50% at concentrations as low as 5 µM, highlighting its potential as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for 3-(2-Bromophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with substituted phenyl precursors. Key steps include:

- Reacting 2-bromobenzaldehyde with thiosemicarbazide under acidic conditions to form the triazole core.

- Introducing the 3,4-diethoxyphenyl moiety via nucleophilic substitution or Suzuki coupling.

- Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Optimization: Monitor reaction progress via TLC, and use anhydrous solvents to minimize byproducts.

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodological Answer :

- Spectral Analysis :

- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to confirm substituent integration and coupling patterns (e.g., diethoxy group protons at δ 1.3–1.5 ppm and 3.9–4.1 ppm) .

- FT-IR : Identify triazole ring vibrations (C=N stretch at ~1600 cm⁻¹) and thione (C=S at ~1250 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (296 K, Mo-Kα radiation) resolves bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles between aromatic rings .

Q. What preliminary biological screening approaches are suitable for assessing its bioactivity?

- Methodological Answer :

- Antimicrobial Assays :

- Use agar dilution (MIC determination) against S. aureus and C. albicans (concentration range: 1–256 µg/mL) .

- Compare with positive controls (e.g., fluconazole for fungi) and solvent-only negative controls.

- Cytotoxicity Screening : MTT assay on HEK-293 cells (24–72 hr exposure) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different substituent variants?

- Methodological Answer :

- Systematic SAR Studies : Synthesize analogs with variations in the diethoxy group (e.g., methoxy, halogen) and compare bioactivity profiles .

- Statistical Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or lipophilic (logP) parameters with MIC values .

- Mechanistic Validation : Use fluorescence quenching assays to assess binding to bacterial DNA gyrase or fungal cytochrome P450 .

Q. What computational strategies are employed to study its electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict HOMO-LUMO gaps (e.g., ~4.2 eV) and electrostatic potential maps for nucleophilic attack sites .

- Molecular Docking : Simulate binding to C. albicans CYP51 (PDB: 5TZ1) using AutoDock Vina; prioritize poses with ΔG < -7 kcal/mol .

Q. How to design experiments for structure-activity relationship (SAR) analysis?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with:

- Electron-withdrawing groups (e.g., nitro) on the bromophenyl ring.

- Bulky substituents (e.g., cycloheptyl) on the triazole nitrogen .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (triazole N) and hydrophobic regions (diethoxy phenyl) .

Q. What are the challenges in scaling up synthesis while maintaining yield?

- Methodological Answer :

- Reaction Optimization : Replace ethanol reflux with microwave-assisted synthesis (80°C, 30 min) to reduce time and improve yield (from 65% to 82%) .

- Purification Challenges : Switch from column chromatography to fractional crystallization (acetone/hexane) for large batches .

Q. How to validate target engagement in mechanistic studies?

- Methodological Answer :

- Pull-Down Assays : Immobilize the compound on sepharose beads and incubate with S. aureus lysate; identify bound proteins via LC-MS .

- Kinetic Studies : Measure time-dependent inhibition of C. albicans ergosterol biosynthesis using GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.